Lysophosphatidic acid

Descripción general

Descripción

El ácido lisofosfatídico es un fosfolípido bioactivo que desempeña un papel crucial en diversos procesos biológicos. Es una molécula simple que consta de un esqueleto de glicerol, una sola cadena de ácido graso y un grupo fosfato. El ácido lisofosfatídico es conocido por su capacidad de actuar como una molécula de señalización, influyendo en la proliferación celular, la migración y la supervivencia. Se encuentra en casi todos los tejidos eucariotas y fluidos biológicos, incluida la sangre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido lisofosfatídico se puede sintetizar mediante varios métodos, incluidas las rutas químicas y enzimáticas. Un método común implica la transformación enzimática de los glicerofosfolípidos naturales utilizando enzimas regioespecíficas como las fosfolipasas A1, A2 y D. Estas enzimas hidrolizan selectivamente las cadenas de ácidos grasos en posiciones específicas, lo que lleva a la formación de ácido lisofosfatídico .

Otro enfoque implica la síntesis química completa del ácido lisofosfatídico a partir de glicerol o sus derivados. Este método generalmente incluye la preparación de esqueletos de glicerol acil o éter sustituidos estereoespecíficos, seguidos de la fosforilación de los derivados de glicerol .

Métodos de producción industrial

La producción industrial de ácido lisofosfatídico a menudo se basa en procesos enzimáticos a gran escala. Estos procesos utilizan fosfolipasas para convertir los fosfolípidos naturales en ácido lisofosfatídico. Las reacciones enzimáticas se llevan a cabo en condiciones controladas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido lisofosfatídico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para sus funciones biológicas y su papel como molécula de señalización.

Reactivos y condiciones comunes

Oxidación: El ácido lisofosfatídico se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones suaves.

Reducción: La reducción del ácido lisofosfatídico se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución implican el reemplazo de la cadena de ácido graso o el grupo fosfato con otros grupos funcionales. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y derivados del ácido fosfórico.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido lisofosfatídico puede conducir a la formación de fosfolípidos oxidados, mientras que la reducción puede producir derivados desoxigenados. Las reacciones de sustitución pueden producir varios análogos del ácido lisofosfatídico con cadenas de ácidos grasos o grupos fosfato modificados .

Aplicaciones Científicas De Investigación

Lysophosphatidic acid (LPA) is a bioactive phospholipid with a wide array of functions in both healthy and disease states . LPA's diverse effects stem from its ability to signal through specific receptors, making it a versatile signaling molecule . This article reviews the scientific research applications of LPA, drawing from verified sources.

LPA in Development and Angiogenesis

LPA plays a role in central nervous system development and angiogenesis . It promotes YAP dephosphorylation, leading to YAP translocation to the nucleus and inducing the expression of Hippo pathway target genes . LPA can induce inactivation of large tumor suppressor kinase 1 (Lats 1) activity, an upstream component of the Hippo pathway that marks YAP for degradation .

LPA in Pathological Conditions

LPA is implicated in several pathological conditions:

- Neuropathic Pain and Neurodegenerative Diseases: LPA is a mediator in neuropathic pain and neurodegenerative diseases .

- Cancer Progression: LPA can act as a powerful mediator of cancer progression . LPA treatment led to increased keratinocyte proliferation .

- Heart Failure: LPA contributes to the pathogenesis of heart failure by promoting inflammation, fibrosis, and apoptosis in cardiac cells . It is a central mediator in inflammation-mediated cardiac remodeling during heart failure .

- Lipodystrophy: LPA may potentially trigger inflammation and fibrosis in adipose tissue .

LPA as a Therapeutic Target

Autotaxin, LPA, and its receptors are therapeutic targets, with promising molecules modulating both LPA production and signaling . Potential targeted therapies could mitigate the effects of bioactive lipids on heart failure, including LPA receptor antagonists and ceramide synthase inhibitors . Approaches targeting LPA1 signaling are being used to combat fibrotic diseases .

LPA and RIPK4 mRNA

LPA down-regulates human RIPK4 mRNA expression . LPA treatment increases keratinocyte proliferation, but this is compromised in cells with reduced RIPK4 expression . LPA promotes cell cycle progression, at least partly via down-regulating RIPK4 .

LPA in Foodstuffs and Herbal Medicines

Various foodstuffs such as soybean, cabbage, and seeds like sesame and sunflower contain bioactive LPAs . Herbal medicines such as corydalis tuber and ginseng contain large amounts of LPAs . Herbal LPAs bind to cell surface LPA receptors in animal cells and exert biological effects, including beneficial effects of in vitro wound healing, in vivo anti-gastric ulcer, anti-Alzheimer's disease, autotaxin inhibition, and anti-metastasis activity .

LPA and Cardiovascular Disease

Elevated lipoprotein(a) (Lp(a)) is a genetically determined causal risk factor for cardiovascular disease . Studies have shown an increased risk of myocardial infarction (MI) in persons with elevated Lp(a) .

Mecanismo De Acción

El ácido lisofosfatídico ejerce sus efectos a través de receptores acoplados a proteínas G específicos conocidos como receptores del ácido lisofosfatídico. Estos receptores están involucrados en diversas vías de señalización que regulan la proliferación celular, la migración y la supervivencia. Al unirse a sus receptores, el ácido lisofosfatídico activa moléculas de señalización aguas abajo, como las pequeñas GTPasas y las quinasas, lo que lleva a la formación de fibras de estrés, migración celular y otras respuestas celulares .

Comparación Con Compuestos Similares

El ácido lisofosfatídico forma parte de una clase más amplia de lípidos bioactivos conocidos como lisoglicerofosfolípidos. Los compuestos similares incluyen:

Lisofosfatidilinositol: Similar al ácido lisofosfatídico pero con un grupo inositol en lugar de un grupo fosfato.

Lisofosfatidilglicerol: Contiene un grupo glicerol en lugar del grupo fosfato.

Lisofosfatidilserina: Presenta un grupo serina en lugar de un grupo fosfato.

Factor activador de plaquetas liso: Un derivado con una cadena de ácido graso y grupos funcionales diferentes.

En comparación con estos compuestos, el ácido lisofosfatídico es único debido a su estructura simple y sus potentes capacidades de señalización a través de receptores específicos. Su papel en diversos procesos fisiológicos y patológicos lo convierte en una molécula versátil y significativa en la investigación científica .

Actividad Biológica

Lysophosphatidic acid (LPA) is a bioactive lysophospholipid that plays a critical role in various biological processes. It is produced through the enzymatic action of autotaxin (ATX) on lysophosphatidylcholine and other lysophospholipids. LPA exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), which include LPA1 to LPA6. This compound has been implicated in numerous physiological and pathological conditions, including neural development, inflammation, cancer progression, and fibrosis.

LPA signaling is mediated through its six identified receptors (LPA1-LPA6), which activate various intracellular pathways leading to diverse biological effects:

- Cell Proliferation and Survival : LPA promotes cell growth and survival through activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.

- Migration and Invasion : LPA enhances cell motility and invasiveness, particularly in cancer cells, by stimulating cytoskeletal rearrangements.

- Inflammatory Responses : LPA modulates immune responses by influencing the behavior of immune cells, such as dendritic cells and macrophages, leading to altered cytokine production.

Physiological Roles

- Neural Development : LPA is crucial for neuronal development, influencing processes such as axonal growth and synaptic plasticity .

- Reproductive Functions : In the context of reproduction, LPA is involved in embryo implantation and ovarian function .

- Bone Development : Studies indicate that LPA signaling is essential for normal bone development, with receptor knockout models demonstrating reduced bone mass .

Pathological Implications

LPA has been linked to several diseases:

- Cancer : Elevated levels of LPA are associated with tumor progression and metastasis in various cancers, including ovarian and breast cancer .

- Neuropathic Pain : LPA contributes to the development of neuropathic pain through its effects on neuronal signaling pathways .

- Fibrosis : Aberrant LPA signaling plays a role in fibrotic diseases affecting the lungs and kidneys, making it a potential therapeutic target .

Study 1: Role of LPA in Cancer Progression

A study investigated the role of LPA in promoting cancer cell invasion. Researchers found that LPA treatment significantly increased the migration of ovarian cancer cells through activation of the RhoA/ROCK pathway. This finding highlights the potential of targeting LPA signaling in cancer therapy.

Study 2: LPA in Neurodegenerative Diseases

Research has shown that LPA signaling contributes to neuroinflammation in Alzheimer's disease. The activation of LPA receptors was found to enhance the expression of β-secretase, leading to increased production of amyloid-beta plaques . This suggests that inhibiting LPA signaling may offer a novel approach to mitigate neurodegeneration.

Table 1: Summary of Biological Functions of LPA

| Biological Function | Mechanism | Implications |

|---|---|---|

| Cell Proliferation | PI3K/Akt pathway activation | Tumor growth |

| Cell Migration | Cytoskeletal rearrangement | Cancer metastasis |

| Immune Modulation | Cytokine production alteration | Autoimmune diseases |

| Neural Development | Axonal growth stimulation | Neurodevelopmental disorders |

Table 2: Pathological Conditions Associated with LPA

| Condition | Role of LPA | Potential Therapeutic Target |

|---|---|---|

| Cancer | Promotes invasion and metastasis | LPA receptor antagonists |

| Fibrosis | Mediates fibrotic responses | Autotaxin inhibitors |

| Neuropathic Pain | Enhances pain signaling | LPA receptor modulators |

| Alzheimer's Disease | Increases amyloid-beta production | β-secretase inhibitors |

Q & A

Basic Research Questions

Q. What are the primary receptors and signaling pathways through which LPA exerts its biological effects?

LPA signals through six G protein-coupled receptors (LPAR1–LPAR6), which activate diverse downstream pathways such as Rho/ROCK, Ras-MAPK, and PI3K-Akt. For example, LPAR1 and LPAR2 are critical for cytoskeletal reorganization via RhoA/ROCK in neural cells, while LPAR3 mediates proliferation in cancer models . Methodologically, receptor-specific agonists/antagonists (e.g., Ki16425 for LPAR1/3) and siRNA knockdown are used to dissect pathway contributions. Quantitative PCR and Western blotting validate receptor expression and pathway activation .

Q. Which experimental models are appropriate for studying LPA’s role in neural regeneration?

Primary murine Schwann cells and PC12 neuronal cell lines are standard models. In vitro, LPA-induced neurite retraction in PC12 cells is monitored via phase-contrast microscopy, while Schwann cell migration is quantified using scratch assays . In vivo, corneal injury models in rodents assess LPA’s impact on nerve regeneration via immunohistochemistry for markers like βIII-tubulin .

Q. How is LPA detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring LPA levels in serum or ascites, with sensitivity down to picomolar concentrations. ELISA kits (e.g., Human LPA ELISA) are alternatives but require validation against MS data to avoid cross-reactivity with structurally similar lipids .

Advanced Research Questions

Q. How can researchers resolve contradictions in LPA’s proliferative versus anti-proliferative effects across cancer models?

Discrepancies arise from context-dependent receptor expression and crosstalk with hypoxia-inducible factors (HIF1α). For instance, in ovarian cancer, LPA promotes proliferation via LPAR2 under normoxia but enhances invasion via LPAR1 and HIF1α under hypoxia . To address contradictions:

- Compare receptor subtype expression (qPCR/flow cytometry) across cell lines.

- Use hypoxia chambers (1% O₂) to mimic tumor microenvironments.

- Apply pathway-specific inhibitors (e.g., Y27632 for ROCK) to isolate mechanisms .

Q. What methodologies dissect LPA’s dual role in promoting and inhibiting cellular migration?

In glioblastoma, LPA enhances migration via RhoA/ROCK, while in renal carcinoma, it suppresses motility through Rac1 inhibition. To study this duality:

- Perform Boyden chamber assays with LPAR subtype-specific antagonists.

- Analyze cytoskeletal dynamics via live-cell imaging of GFP-actin.

- Integrate phosphoproteomics to identify phosphorylation events (e.g., cofilin for Rho vs. Rac pathways) .

Q. How does hypoxia modulate LPA signaling in tumor metastasis?

Hypoxia upregulates LPAR1 expression and sensitizes ovarian cancer cells to LPA-induced migration by stabilizing HIF1α. Key approaches:

- Treat cells with cobalt chloride (hypoxia mimetic) and measure LPAR expression (Western blot).

- Use siRNA against HIF1α to block LPA-driven invasion in 3D spheroid models.

- Validate in orthotopic mouse models by injecting LPA-treated cancer cells and quantifying metastatic nodules .

Q. What strategies identify novel LPA-regulated miRNAs in disease progression?

In ovarian cancer, LPA induces miR-30c-2-3p, which post-transcriptionally silences ATF3. Methodologies include:

- RNA sequencing of LPA-treated vs. untreated cells.

- Luciferase reporter assays to confirm miRNA-mRNA binding (e.g., miR-30c-2-3p and ATF3 3’UTR).

- Rescue experiments by overexpressing ATF3 in miRNA-inhibited cells .

Q. How can autotaxin (ATX) inhibition be optimized to block LPA production in fibrosis?

ATX converts lysophosphatidylcholine (LPC) to LPA. Strategies include:

- Pharmacological inhibitors (e.g., PF-8380) tested in bleomycin-induced lung fibrosis models.

- Measure LPA levels in bronchoalveolar lavage fluid via LC-MS/MS.

- Assess collagen deposition using Masson’s trichrome staining and hydroxyproline assays .

Q. Methodological Best Practices

- Experimental Design : Include LPAR subtype-selective tools and controls for autotaxin-mediated LPA generation in vivo .

- Data Interpretation : Cross-validate findings using orthogonal methods (e.g., ELISA + MS for LPA quantification) .

- Contradiction Analysis : Account for tissue-specific receptor expression and microenvironmental factors (e.g., hypoxia, pH) .

Propiedades

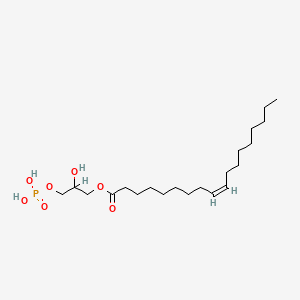

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015741 | |

| Record name | 1-Oleoyl-lyso-phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPA(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22002-87-5 | |

| Record name | Oleoyl lysophosphatidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oleoyl-lyso-phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(phosphonooxy)propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSOPHOSPHATIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6M3969SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.